Dmab-anabaseine dihydrochloride
Description
Foundational Overview of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Systems in the Central Nervous System
Nicotinic acetylcholine receptors (nAChRs) are a critical family of ligand-gated ion channels found throughout the central nervous system (CNS). nih.govwikipedia.org These receptors are composed of five subunits, which assemble into various pentameric structures. guidetopharmacology.org In mammals, sixteen different nAChR subunits have been identified (α1–α7, α9–α10, β1–β4, γ, δ, and ε), giving rise to a wide diversity of receptor subtypes with distinct pharmacological and functional properties. guidetopharmacology.orgnih.gov This structural variety underpins their broad and primarily modulatory roles in the brain. nih.gov
The two major subtypes of nAChRs found in the mammalian brain are the heteromeric α4β2-containing receptors and the homomeric α7 receptors. nih.gov nAChRs are located on presynaptic and postsynaptic membranes, as well as on non-synaptic structures, where they influence neuronal excitability and neurotransmitter release. nih.gov As ionotropic receptors, they are directly linked to ion channels, and their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine (B1678760), leads to the rapid influx of cations, primarily Na+ and Ca2+. wikipedia.orgguidetopharmacology.org
Functionally, nAChRs are integral to numerous physiological and behavioral processes, including learning, memory, attention, and synaptic plasticity. nih.govoxfordre.com Their modulatory actions extend to various neurotransmitter systems. nih.gov Consequently, alterations or disruptions in nicotinic cholinergic mechanisms are implicated in the pathophysiology of a range of neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and epilepsy. nih.gov The developmental expression of specific nAChR subunits suggests they also play a role in neuronal maturation and the formation of neural circuits. guidetopharmacology.org
Historical Development and Derivation of Dmab-anabaseine Dihydrochloride (B599025) from Natural Alkaloids
The development of Dmab-anabaseine dihydrochloride is rooted in the study of natural toxins. Its precursor, anabaseine (B15009), is a nicotinoid alkaloid first isolated from carnivorous marine worms of the phylum Nemertea, such as Paranemertes peregrina. researchgate.netresearchgate.net Interestingly, anabaseine was first synthesized in a laboratory setting in the 1930s as an analogue of nicotine, decades before its discovery as a natural product. researchgate.net Anabaseine itself is a non-selective nicotinic agonist, stimulating a wide variety of nAChR subtypes. researchgate.netmedchemexpress.com
The unique structure of anabaseine, particularly its imine bond, made it a valuable "lead" compound for the design of more selective drug candidates targeting specific nAChR subtypes. researchgate.netnih.gov This led to the synthesis of a series of derivatives, including Dmab-anabaseine and the more extensively studied compound 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXBA or GTS-21). researchgate.netjst.go.jp this compound, chemically known as 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a synthetic derivative designed to have a more specific interaction profile with neuronal nAChRs compared to its natural precursor. tocris.com The discovery that anabaseine's biosynthetic pathway likely originated early in the evolution of Hoplonemertea underscores the long natural history of these potent neuroactive compounds. researchgate.netmdpi.com
Significance of this compound as a Pharmacological Probe in Cholinergic Research
This compound is a significant pharmacological tool due to its distinct dual activity at the major neuronal nAChR subtypes. It acts as a partial agonist at α7-containing nAChRs while simultaneously functioning as an antagonist at α4β2 receptors. medchemexpress.comtocris.commedchemexpress.com This subtype selectivity allows researchers to dissect the specific contributions of these two receptor systems to various neurophysiological processes.
The compound's ability to selectively activate α7 nAChRs is particularly valuable. These receptors are implicated in cognitive functions and have been investigated as potential therapeutic targets for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. mdpi.com By using Dmab-anabaseine, researchers can probe the role of α7 receptor activation in neuroprotective pathways and memory enhancement. tocris.com For instance, studies have shown that it can protect against neurodegeneration induced by amyloid-beta peptides in research models. Its antagonistic action at α4β2 receptors, the primary mediators of nicotine dependence, further refines its utility as a specific probe for α7 receptor function, minimizing the confounding effects of activating α4β2-mediated pathways. medchemexpress.commdpi.com This precise pharmacological profile makes this compound an important instrument for elucidating the complex signaling mechanisms of the cholinergic system.
Research Findings for this compound
Table of Mentioned Compounds
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization and Receptor Binding Dynamics of Dmab Anabaseine Dihydrochloride
Modulatory Actions at Nicotinic Acetylcholine (B1216132) Receptor Subtypes
Dmab-anabaseine dihydrochloride (B599025) exhibits a dual-action mechanism, functioning as a partial agonist at certain nAChR subtypes while acting as an antagonist at others. This differential modulation is key to its pharmacological effects.
Partial Agonist Activity at Alpha7-Containing Neuronal Nicotinic Receptors (α7 nAChRs)
Dmab-anabaseine dihydrochloride is characterized as a partial agonist at α7-containing neuronal nicotinic receptors. medchemexpress.comtocris.commedkoo.com This means that while it binds to and activates these receptors, it does so with less than maximal efficacy compared to a full agonist. The compound has been shown to induce currents in Xenopus oocytes expressing human α7 nAChRs, with an EC₅₀ value of 21 µM. caymanchem.com Its partial agonism is a key feature, as it can modulate receptor activity without causing the profound desensitization that can occur with full agonists. nih.gov This selective action on α7 nAChRs, which are implicated in cognitive processes, is a primary reason for the interest in this compound for research into cognitive function.
Differential Interactions with Other Nicotinic Receptor Subtypes
Beyond its primary actions at α7 and α4β2 receptors, this compound is noted to be an antagonist at other nicotinic receptor subtypes as well. tocris.comnih.gov While the specifics of its interactions with the full spectrum of nAChR subtypes are less extensively characterized, its profile is generally one of selectivity for α7 agonism versus broader antagonism at other neuronal nAChRs. This differential interaction is crucial for its specific pharmacological effects, allowing for targeted modulation of nicotinic signaling pathways.
Quantitative Receptor Binding Affinities and Selectivity Profiles
The selectivity of this compound is further elucidated by its receptor binding affinities. It displaces radiolabeled ligands specific to different nAChR subtypes, providing a quantitative measure of its binding preference. For instance, it has been shown to displace α-bungarotoxin, a ligand that selectively binds to α7 nAChRs, and cytisine, which has a higher affinity for α4β2 subtypes. nih.gov
One of the key structural features contributing to its receptor selectivity is the dimethylaminobenzylidine substituent, which enhances its preference for α7 nAChRs compared to its parent compound, anabaseine (B15009). Anabaseine itself is a non-selective nicotinic agonist, highlighting the importance of this chemical modification for achieving the desired pharmacological profile. researchgate.netresearchgate.net
| Receptor Subtype | Interaction | Reported Affinity/Potency |
| α7 nAChR | Partial Agonist | EC₅₀ = 21 µM (in Xenopus oocytes expressing human α7 nAChRs) caymanchem.com |
| α4β2 nAChR | Antagonist | Least potent at displacing [³H]cytisine binding compared to other anabaseine derivatives nih.gov |
This table summarizes the key receptor interactions and available quantitative data for this compound.
Allosteric Modulation and Conformational Dynamics of nAChR Activation by this compound
The interaction of this compound with nAChRs involves binding to the orthosteric site, the same site where the endogenous ligand acetylcholine binds. nih.gov This binding event induces conformational changes in the receptor protein, which in turn affects the opening and closing of the ion channel. As a partial agonist at α7 nAChRs, the conformational change induced by Dmab-anabaseine leads to a submaximal channel opening probability compared to a full agonist.
Interestingly, studies have also investigated the interaction of Dmab-anabaseine with allosteric modulators. For example, the presence of a positive allosteric modulator of α4β2 nAChRs, desformylflustrabromine (B1197942) (dFBr), was found to slightly increase the inhibitory potency (pIC₅₀) of Dmab-anabaseine at this receptor subtype. nih.gov This suggests that conformational changes induced by allosteric modulators can influence the binding and/or functional effects of orthosteric ligands like Dmab-anabaseine. The transitions between the resting, open, and desensitized states of the nAChR are dynamic processes that can be influenced by the specific properties of the bound ligand, and the partial agonism of Dmab-anabaseine at α7 receptors may be related to a reduced propensity to induce receptor desensitization compared to full agonists. nih.govwindows.net
Molecular and Cellular Mechanisms of Dmab Anabaseine Dihydrochloride Action
Ligand-Gated Ion Channel Gating and Ionic Flux Regulation
The function of neurons heavily relies on the controlled passage of ions across their membranes, a process regulated by ion channels. nih.gov Dmab-anabaseine dihydrochloride (B599025) directly influences this process by targeting specific subtypes of nAChRs, which are a major family of ligand-gated ion channels in the brain. windows.nettocris.com
As a partial agonist at the α7 nAChR subtype, Dmab-anabaseine binds to the receptor and induces a conformational change that opens the channel pore. This action mimics, though not to the same full extent as a full agonist, the effect of acetylcholine (B1216132). nih.gov The opening of the α7 nAChR channel allows for the rapid influx of cations, most notably calcium ions (Ca²⁺), into the neuron. nih.govbath.ac.uk This influx is a critical signaling event that initiates further downstream cellular processes. nih.gov
Conversely, Dmab-anabaseine acts as an antagonist at the α4β2 nAChR subtype. tocris.comrndsystems.com In this role, it binds to the receptor but does not activate it. Instead, it blocks the binding site, preventing the endogenous neurotransmitter acetylcholine from opening the channel. tocris.com This inhibitory action on α4β2 receptors, coupled with its stimulatory effect on α7 receptors, results in a complex and selective modulation of nicotinic cholinergic signaling. Research suggests that some anabaseine-related compounds may be less affected by receptor desensitization—a state where the channel becomes refractory to activation despite the presence of an agonist—allowing for a more sustained effect on α7 nAChRs. researchgate.net
Table 1: Receptor Interaction Profile of Dmab-anabaseine
| Receptor Subtype | Action | Effect on Ion Channel | Primary Ion Flux |
|---|---|---|---|
| α7 nAChR | Partial Agonist | Promotes Channel Opening | Cation Influx (especially Ca²⁺) |
| α4β2 nAChR | Antagonist | Prevents Channel Opening | Blocks Cation Influx |
Intracellular Signaling Cascades Mediated by nAChR Activation
The activation of α7 nAChRs by Dmab-anabaseine dihydrochloride is not merely an electrical event but a trigger for a cascade of intracellular signaling pathways. The influx of ions, particularly calcium, acts as a crucial second messenger, translating the initial receptor binding event into complex and lasting changes within the neuron.
Intracellular calcium ion homeostasis refers to the intricate processes by which a cell maintains a stable, low concentration of free calcium in its cytoplasm. ebi.ac.uk The activation of α7 nAChRs by Dmab-anabaseine directly impacts this balance. googleapis.com The α7 nAChR is notable for its high permeability to calcium ions. nih.govbath.ac.uk
When Dmab-anabaseine binds to and opens the α7 nAChR, it creates a direct conduit for Ca²⁺ to flow from the extracellular space into the neuron, leading to a transient elevation of intracellular calcium levels. nih.govfrontiersin.org This Ca²⁺ signal is spatially and temporally controlled and is fundamental to the activation of numerous calcium-dependent enzymes and transcription factors that regulate a wide array of neuronal functions. nih.gov By modulating the activity of these specific ion channels, Dmab-anabaseine directly influences the critical signaling pathways that are governed by intracellular calcium dynamics. nih.govnih.gov
The signaling pathways initiated by α7 nAChR activation and subsequent calcium influx play a significant role in the development and plasticity of the central nervous system. nih.gov Research has shown that α7 nAChRs are involved in regulating key neurodevelopmental processes, including neuronal growth, differentiation, and the formation of synapses (synaptogenesis). nih.govbath.ac.uk
Activation of α7 nAChRs during critical developmental periods can influence how neurons mature and form connections with each other. bath.ac.uk The elevation of intracellular Ca²⁺ through these channels can trigger gene expression programs that are essential for the structural and functional maturation of neurons. nih.gov Therefore, by selectively targeting α7 nAChRs, Dmab-anabaseine has the potential to modulate the molecular machinery underlying neuronal plasticity and development.
Modulation of Neurotransmitter Release Mechanisms
Nicotinic acetylcholine receptors are widely distributed on presynaptic nerve terminals throughout the brain, where they function as key modulators of neurotransmitter release. This compound, through its dual-receptor activity, can fine-tune the release of several important neurotransmitters.
By acting as a partial agonist at presynaptic α7 nAChRs located on cholinergic neurons, Dmab-anabaseine can enhance the release of acetylcholine. nih.gov The binding of Dmab-anabaseine to these receptors leads to a localized influx of calcium, which facilitates the process of vesicle fusion and neurotransmitter exocytosis. This action can potentiate cholinergic signaling in specific brain circuits. nih.gov This targeted enhancement of the cholinergic system is believed to contribute to the cognition-enhancing properties observed for this class of compounds. tocris.commedchemexpress.com
The modulatory role of α7 nAChRs extends beyond the cholinergic system. These receptors are also found on the presynaptic terminals of neurons that release other neurotransmitters, including monoamines (such as dopamine) and GABA. researchgate.netmdpi.com
Activation of presynaptic α7 nAChRs can enhance the release of these neurotransmitters in a calcium-dependent manner. nih.gov For example, studies on other selective α7 nAChR agonists have demonstrated an enhancement of GABAergic synaptic activity, which is crucial for maintaining the balance of excitation and inhibition in the brain. researchgate.net Furthermore, the therapeutic potential of α7 agonists in disorders like Parkinson's disease and schizophrenia points towards an influence on dopaminergic and other neurotransmitter systems that are dysregulated in these conditions. researchgate.netmdpi.com Through its primary action on α7 receptors, Dmab-anabaseine can thus indirectly influence a broad spectrum of neuronal circuits.
Table 2: Summary of Neurotransmitter Modulation by α7 nAChR Activation
| Neurotransmitter System | Effect of α7 nAChR Agonism | Underlying Mechanism |
|---|---|---|
| Cholinergic | Enhances Acetylcholine Release | Activation of presynaptic α7 nAChRs on cholinergic terminals |
| GABAergic | Enhances GABA Release | Activation of presynaptic α7 nAChRs on GABAergic interneurons |
| Dopaminergic | Modulates Dopamine Release | Activation of α7 nAChRs on dopaminergic neuron terminals |
Anti-inflammatory and Immunomodulatory Pathways
The anti-inflammatory and immunomodulatory effects of this compound are primarily mediated through its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are not only pivotal in neuronal signaling but are also expressed on various immune cells, playing a crucial role in the cholinergic anti-inflammatory pathway. nih.gov This pathway represents a key link between the nervous and immune systems, where the vagus nerve can modulate immune responses. nih.gov
Activation of α7 nAChRs on immune cells, such as macrophages and dendritic cells, can lead to a reduction in the production and release of pro-inflammatory cytokines. nih.govresearchgate.net This mechanism involves the receptor's high calcium permeability, which upon activation, can influence intracellular signaling cascades like the Janus kinase/signal transducer and activator of transcription (Jak/Stat) and nuclear factor-kappa B (NF-κB) pathways. researchgate.net By modulating these pathways, α7 nAChR activation can effectively suppress excessive inflammatory responses. nih.govresearchgate.net
This compound, acting as a partial agonist at α7 nAChRs, can trigger these anti-inflammatory effects. tocris.commedchemexpress.com Its ability to selectively modulate these receptors suggests a potential to dampen inflammatory processes in various conditions. Research on related anabaseine (B15009) derivatives, such as 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), has further substantiated the anti-inflammatory potential of this class of compounds. researchgate.netmedchemexpress.eu Studies have shown that GTS-21, a selective α7 nAChR agonist, exhibits anti-inflammatory activities. medchemexpress.eu The cholinergic anti-inflammatory pathway, regulated by α7 nAChRs, has been shown to be effective in suppressing inflammatory responses in conditions like acute lung injury. nih.gov
Table 1: Research Findings on the Anti-inflammatory and Immunomodulatory Effects of α7 nAChR Agonists
| Compound/Pathway | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| This compound | Partial agonist at α7 nAChRs. | Modulates nicotinic acetylcholine receptors, which are involved in the cholinergic anti-inflammatory pathway. | |
| Cholinergic Anti-inflammatory Pathway | Activation of α7 nAChRs on immune cells. | Suppresses the production of pro-inflammatory cytokines. | nih.gov |
| α7 nAChR | Ionotropic receptor with high calcium permeability. | Modulates intracellular signaling pathways such as Jak/Stat and NF-κB. | researchgate.net |
| GTS-21 (DMXBA) | Selective α7 nAChR agonist. | Possesses anti-inflammatory and cognition-enhancing properties. | researchgate.netmedchemexpress.eu |
Interaction with Beta-Amyloid Peptides and Pathophysiological Relevance
A significant aspect of the therapeutic potential of this compound lies in its interaction with pathways relevant to Alzheimer's disease, particularly those involving beta-amyloid (Aβ) peptides. medchemexpress.com A hallmark of Alzheimer's disease is the accumulation of Aβ peptides into plaques in the brain, which contributes to neuronal dysfunction and neurodegeneration. nih.gov
Research has revealed a high-affinity interaction between Aβ peptides and α7 nAChRs. nih.govnih.gov This interaction is complex and can have dual consequences. On one hand, it can lead to the internalization of Aβ-α7 nAChR complexes, potentially contributing to the intracellular pathology of Alzheimer's disease and triggering downstream events like the hyperphosphorylation of tau protein, another key feature of the disease. nih.govnih.gov On the other hand, the activation of α7 nAChRs has also been shown to be neuroprotective, mitigating Aβ-induced toxicity. nih.gov
This compound's role as a partial α7 nAChR agonist is of particular relevance in this context. tocris.com Studies have demonstrated that the compound can protect against neurodegeneration induced by beta-amyloid peptides. By modulating the activity of α7 nAChRs, Dmab-anabaseine may interfere with the detrimental consequences of the Aβ-α7 nAChR interaction. This modulation could potentially reduce neuronal apoptosis and improve cognitive functions that are impaired in Alzheimer's disease.
The investigation of Dmab-anabaseine and related compounds in models of Alzheimer's disease has shown promising results. researchgate.net For instance, its analog, DMXBA (GTS-21), has been evaluated for its potential to treat cognitive deficits associated with the disease. researchgate.net The cognition-enhancing effects of Dmab-anabaseine are attributed to its selective modulation of α7 receptors in brain regions crucial for memory, such as the hippocampus.
Table 2: Research Findings on the Interaction of this compound with Beta-Amyloid Pathways
| Feature | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Target Receptor | α7 nicotinic acetylcholine receptor (nAChR). | Dmab-anabaseine is a partial agonist at α7 nAChRs. | tocris.commedchemexpress.com |
| Interaction with Aβ | Beta-amyloid (Aβ) peptides bind with high affinity to α7 nAChRs. | This interaction is a key pathological event in Alzheimer's disease. | nih.govnih.gov |
| Pathophysiological Consequence | The Aβ-α7 nAChR interaction can lead to neurotoxicity and neuronal dysfunction. | Dmab-anabaseine protects against Aβ-induced neurodegeneration. | nih.gov |
| Therapeutic Potential | Modulation of α7 nAChRs is a therapeutic strategy for Alzheimer's disease. | Dmab-anabaseine has shown cognition-enhancing effects in research models. | researchgate.netmedchemexpress.com |
Preclinical Investigations of Neurological and Cognitive Efficacy
In Vitro Models for Neuronal Network Function and Synaptic Plasticity
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms by which Dmab-anabaseine dihydrochloride (B599025) may exert its effects on the central nervous system. Research utilizing cultured neuronal networks allows for the direct observation of changes in neuronal activity and connectivity. While direct studies on Dmab-anabaseine dihydrochloride's effect on in vitro neuronal network function and synaptic plasticity are not extensively detailed in the provided search results, the compound's known agonistic activity at α7 nAChRs provides a strong basis for its potential to modulate these processes. The α7 nAChR is known to be involved in synaptic plasticity, a fundamental process for learning and memory. mdpi.comnih.gov Activation of these receptors can influence neurotransmitter release and long-term potentiation (LTP), a cellular correlate of learning and memory.
The investigation of synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for understanding how memory is encoded and stored. The α7 nAChR's role in this process suggests that this compound could potentially enhance synaptic efficacy. Future in vitro studies focusing on electrophysiological recordings from hippocampal slices or cultured neuronal networks treated with this compound would be instrumental in directly assessing its impact on LTP and other forms of synaptic plasticity.
Neuroprotective Effects in Experimental Disease Models
A growing body of evidence suggests that this compound may possess neuroprotective properties, offering potential therapeutic benefits in the context of neurodegenerative diseases.
This compound has been investigated for its potential neuroprotective effects in models of neurodegenerative conditions, including those relevant to Alzheimer's disease. nih.govnih.gov One study investigated its effects in a trans-synaptic model of neocortical atrophy following nucleus basalis lesions in rats. Daily administration of the compound attenuated the loss of neuronal density in specific layers of the parietal cortex. nih.gov This suggests a neuroprotective effect against the downstream consequences of cholinergic denervation, a key pathological feature of Alzheimer's disease.
Furthermore, the compound's agonistic activity at α7 nAChRs is particularly relevant to Alzheimer's disease pathology. These receptors are known to play a role in modulating neuroinflammation, a critical component of the disease process. By activating α7 nAChRs, this compound may help to regulate the activation of microglial cells, the resident immune cells of the brain, thereby mitigating inflammatory damage. researchgate.net
| Disease Model | Key Neuroprotective Finding |
|---|---|
| Nucleus Basalis Lesioned Rats (Model of Neocortical Atrophy) | Attenuated the loss of neuronal density in the parietal cortex. nih.gov |
Models of Cognitive Dysfunction Associated with Psychiatric Disorders
This compound, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR, has been investigated for its potential to ameliorate cognitive deficits. Preclinical studies have demonstrated its cognition-enhancing properties in rodent models.
In one key study, the effects of this compound on long-term memory were assessed in rats. The administration of the compound was associated with improved performance in memory tasks, highlighting its potential as a therapeutic agent for cognitive dysfunction. Specifically, daily intraperitoneal injections of this compound over a 30-day period resulted in enhanced reference memory in the 17-arm radial maze test. This behavioral paradigm is designed to evaluate spatial learning and memory, and the positive results suggest a procognitive effect of the compound.
| Compound | Animal Model | Key Findings |
|---|---|---|
| This compound | Rat | Enhanced reference memory in the 17-arm radial maze test, indicating improved long-term memory. |
Ocular Neuroprotection in Glaucoma Models
The neuroprotective potential of this compound has also been explored in the context of glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs). As an α7 nAChR agonist, this compound is part of a class of compounds investigated for their ability to protect RGCs from glaucomatous damage.
A study utilizing an in-vivo rat model of glaucoma, where glaucoma-like conditions were induced by injecting hypertonic saline into the episcleral veins to increase intraocular pressure, evaluated the neuroprotective effects of several α7 nAChR agonists. In this model, Dmab-anabaseine (referred to as DMAB) was shown to prevent the loss of RGCs in a dose-dependent manner when applied as eye drops. While it demonstrated a neuroprotective effect, its efficacy was found to be less pronounced compared to other α7 nAChR agonists tested in the same study, such as PHA-543613 and PNU-282987. The neuroprotective action of these agonists, including DMAB, was blocked by the co-administration of MLA, a specific α7 nAChR antagonist, confirming the receptor-mediated mechanism of action.
| Compound | Animal Model | Key Findings |
|---|---|---|
| This compound (DMAB) | Rat (in-vivo glaucoma model) | Demonstrated a dose-dependent neuroprotective effect, preventing the loss of retinal ganglion cells. Its efficacy was noted to be less than that of other tested α7 nAChR agonists like PHA-543613 and PNU-282987. |
Structure Activity Relationship Sar Studies and Analog Development
Design and Synthesis of Dmab-anabaseine Dihydrochloride (B599025) Analogs
The design of Dmab-anabaseine analogs has been largely guided by the structure of the parent compound, anabaseine (B15009), a naturally occurring toxin. mdpi.combath.ac.uk Anabaseine itself is a non-selective nicotinic agonist. mdpi.comresearchgate.net The core of the synthetic strategy involves modifications of the anabaseine structure, particularly at the exocyclic benzylidene moiety, to enhance selectivity for specific nAChR subtypes. nih.govnih.gov
Key analogs that have been synthesized and studied include:
3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21): This analog features two methoxy (B1213986) groups on the benzylidene ring and is one of the most extensively studied anabaseine derivatives. researchgate.netnih.gov
3-(4-dimethylaminocinnamylidine)anabaseine (DMAC): This analog incorporates a cinnamylidine linker, extending the conjugation and altering the electronic properties of the molecule. nih.govnih.gov
The synthesis of these analogs typically involves the condensation of anabaseine with a substituted benzaldehyde (B42025) or cinnamaldehyde. The imine bond in anabaseine has proven to be a useful chemical handle for creating a diverse library of derivatives. mdpi.comresearchgate.net Further modifications have included the replacement of the pyridine (B92270) ring of anabaseine with a 3-substituted benzene (B151609) ring to explore selectivity for the α3β4 nAChR subtype. unimi.it Additionally, novel spirodiazepine and spiroimidazoline quinuclidine (B89598) series have been designed based on pharmacophore and docking studies of benzylidene anabaseine analogs. nih.gov
Identification of Pharmacophoric Elements for Receptor Binding and Functional Selectivity
Through the study of Dmab-anabaseine and its analogs, key pharmacophoric elements responsible for nAChR binding and functional selectivity have been identified. These elements are crucial for the interaction with the receptor's binding pocket.
For α7 nAChR selectivity, the following features are considered important:
A Cationic Center: The protonated nitrogen atom in the tetrahydropyridine (B1245486) ring is essential for the initial electrostatic interaction with the negatively charged residues in the nAChR binding site. nih.govnih.gov
A Hydrogen Bond Acceptor: An electronegative atom, often a nitrogen or oxygen, is crucial for forming hydrogen bonds with the receptor.
The Benzylidene Motif: The introduction of a benzylidene group to anabaseine was a key step in conferring α7 selectivity. nih.gov The substituents on this aromatic ring play a significant role in modulating affinity and efficacy. Bulky substituents at the 2 and 4 positions of the benzylidene moiety appear to be optimal for enhancing binding affinity to the α7 nAChR. nih.gov
For α4β2 nAChR interaction, the pharmacophore is slightly different:
Comparative SAR Analysis with Related Anabaseine Derivatives (e.g., DMXB-A/GTS-21)
Comparative analysis of Dmab-anabaseine with other anabaseine derivatives, particularly DMXB-A (GTS-21), has provided valuable insights into the structure-activity relationships.
| Compound | Key Structural Difference from Dmab-anabaseine | α7 nAChR Activity | α4β2 nAChR Activity | Reference |
| Dmab-anabaseine | N,N-dimethylamino group at the 4-position of the benzylidene ring. | Partial Agonist | Antagonist | nih.govtargetmol.comtocris.com |
| DMXB-A (GTS-21) | 2,4-dimethoxy groups on the benzylidene ring. | Partial Agonist | Antagonist/Weak Partial Agonist | researchgate.netnih.govnih.gov |
| DMAC | Cinnamylidine linker with an N,N-dimethylamino group. | Potent Partial Agonist | Weak Antagonist | nih.govnih.gov |
| Anabaseine | No substituent on the exocyclic double bond. | Non-selective Agonist | Weak Partial Agonist | mdpi.comresearchgate.net |
This comparative analysis reveals that the nature and position of the substituent on the benzylidene ring are critical determinants of the pharmacological profile. For instance, DMAC, with its extended cinnamylidine linker, shows higher potency at the α7 receptor compared to Dmab-anabaseine and DMXB-A. nih.gov The relative potencies for displacing [3H]cytisine binding, a marker for α4β2 receptors, generally show that anabaseine has a higher affinity than DMXB-A and Dmab-anabaseine. researchgate.net
Computational Chemistry and Molecular Modeling Approaches in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in understanding the SAR of Dmab-anabaseine and its analogs. These methods provide insights into the ligand-receptor interactions at an atomic level.
2D and 3D-QSAR (Quantitative Structure-Activity Relationship): These studies have been used to analyze the interactions between a series of arylidene-anabaseines and rat brain α7 and α4β2 nAChRs. nih.gov 3D-QSAR results have highlighted the importance of bulky substituents at specific positions on the benzylidene ring for enhanced α7 affinity. nih.gov
Molecular Docking: Docking simulations of Dmab-anabaseine and its analogs into homology models of nAChRs, often based on the crystal structure of the acetylcholine (B1216132) binding protein (AChBP), have been instrumental in visualizing the binding modes. nih.gov These studies have confirmed the importance of π-π stacking interactions between the aromatic rings of the ligands and aromatic residues in the receptor's binding site, as well as the crucial role of the cationic nitrogen in forming hydrogen bonds. nih.gov
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models have been developed to define the essential three-dimensional arrangement of chemical features required for α7 nAChR agonism. nih.gov These models serve as a guide for the design of new and potentially more potent and selective ligands. nih.gov
These computational approaches, in conjunction with experimental data, have significantly accelerated the process of designing and identifying novel anabaseine derivatives with improved pharmacological properties.
Synthetic Methodologies and Chemical Biology Applications
Development and Optimization of Synthetic Pathways for Dmab-anabaseine Dihydrochloride (B599025)
The primary method for synthesizing 3-(4-Dimethylaminobenzylidene)anabaseine (Dmab-anabaseine) involves an electrophilic substitution reaction. This process utilizes anabaseine (B15009) and 4-dimethylaminobenzaldehyde, also known as Ehrlich's reagent. mdpi.com The synthesis is typically conducted in acidic ethanol, where the cyclic iminium moiety of anabaseine reacts with the aldehyde to form a conjugated Schiff base. nih.gov This reaction has been adapted for analytical purposes, as the product, Dmab-anabaseine, exhibits a strong visible light absorbance, allowing for the detection and quantification of small amounts of anabaseine in tissue extracts. mdpi.com
Purification of the crude product is a critical step and is generally achieved through normal-phase high-performance liquid chromatography (HPLC) using a silica (B1680970) gel column. mdpi.com A gradient elution system, such as isopropanol-triethylamine in hexane-triethylamine, is employed to isolate the Dmab-anabaseine derivative. mdpi.com
Despite the established pathway, the synthesis presents several challenges that have been areas of focus for optimization. One significant challenge is the scalability of the purification process; the reliance on HPLC can limit large-scale production, prompting research into alternative chromatography methods. Furthermore, the synthesis of the anabaseine precursor itself can be complex, with some routes requiring stringent temperature control, such as Claisen condensation at -70°C, which adds operational complexity. acs.org The potential for byproduct formation, including polymerization when using certain reagents in precursor synthesis, also necessitates careful control of reaction conditions.
Table 1: Synthetic Methodology for Dmab-anabaseine Dihydrochloride
| Parameter | Description | Source(s) |
|---|---|---|
| Reaction Type | Electrophilic Aromatic Substitution (Schiff Base Formation) | |
| Reactants | Anabaseine, 4-dimethylaminobenzaldehyde (Ehrlich's Reagent) | mdpi.com |
| Solvent/Conditions | Acidic Ethanol | nih.gov |
| Purification Method | Normal-Phase HPLC (Silica Gel Column) | mdpi.com |
| Optimization Goals | Improve scalability, reduce byproducts, simplify reaction conditions | |
Enantioselective Synthesis and Stereochemical Considerations
Dmab-anabaseine is a derivative of anabaseine where a 4-dimethylaminobenzylidene group is attached at the 3-position of the tetrahydropyridine (B1245486) ring. researchgate.net This substitution creates a new exocyclic double bond, which can exist as either the E or Z stereoisomer. Research indicates that for 3-arylidene-anabaseines, the product with E stereochemistry is typically formed. researchgate.net
The stereochemistry of the parent anabaseine scaffold is a crucial factor in its biological activity, and by extension, the activity of its derivatives. While extensive research has been conducted on the enantioselective synthesis of related tobacco alkaloids like anabasine (B190304) and nornicotine (B190312) to obtain optically pure forms, nih.govnih.gov specific methodologies for the direct enantioselective synthesis of Dmab-anabaseine are not as widely documented. The chirality of Dmab-anabaseine would inherently depend on the chirality of the anabaseine starting material.
The conformational landscape of related piperidinic nicotinoids like anabasine has been studied in detail, revealing preferred conformations that are influenced by weak intramolecular interactions. nih.gov For Dmab-anabaseine, the spatial arrangement of the pyridine (B92270) ring relative to the tetrahydropyridine ring, along with the geometry of the arylidene substituent, are critical for its specific interaction with nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. researchgate.net
Table 2: Stereochemical Properties of Dmab-anabaseine
| Feature | Description | Source(s) |
|---|---|---|
| Key Structural Element | Exocyclic double bond at the 3-position of the tetrahydropyridine ring | researchgate.net |
| Resulting Isomerism | E/Z Stereoisomerism | researchgate.net |
| Predominant Isomer | The E stereoisomer is generally reported for 3-arylidene-anabaseines | researchgate.net |
| Chirality Origin | Dependent on the stereochemistry of the anabaseine precursor | nih.govnih.gov |
| Structural Importance | The three-dimensional conformation is critical for selective receptor binding | nih.gov |
This compound as a Lead Compound for Novel Therapeutics
The natural toxin anabaseine has been identified as a valuable lead compound, particularly for the design of ligands targeting α7 nicotinic acetylcholine receptors (nAChRs). mdpi.comacs.orgresearchgate.net Its reactive imine bond provides a scaffold for chemical modification to develop derivatives with improved potency and selectivity. researchgate.net Dmab-anabaseine is a direct result of such lead-based drug design efforts. openmedicinalchemistryjournal.comnih.gov
Dmab-anabaseine was developed as an analogue of anabaseine with the goal of achieving functional selectivity for α7 nAChRs while also exhibiting antagonist properties at α4β2 nAChRs. nih.govmedchemexpress.com This dual activity is of significant interest for developing therapeutics for cognitive disorders, where modulating different nAChR subtypes can be beneficial. ontosight.ai
The development of Dmab-anabaseine is part of a broader investigation into anabaseine derivatives. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21) is another well-studied analogue that emerged from this research and has advanced to clinical trials. acs.orgresearchgate.net The comparative study of derivatives like Dmab-anabaseine, DMXB-A, and 3-(4-dimethylaminocinnamylidine)anabaseine (DMAC) has been instrumental in understanding the structure-activity relationships that govern selectivity and efficacy at different nAChR subtypes. openmedicinalchemistryjournal.comnih.gov These compounds serve as critical tools and potential therapeutic candidates for targeting the cholinergic system, including the α7 receptor-mediated "cholinergic anti-inflammatory pathway." nih.gov
Table 3: Dmab-anabaseine in Therapeutic Lead Development
| Compound | Relationship | Key Receptor Targets | Therapeutic Interest | Source(s) |
|---|---|---|---|---|
| Anabaseine | Parent Lead Compound | Broad-spectrum nicotinic agonist | Scaffold for drug design | acs.orgresearchgate.net |
| Dmab-anabaseine | Synthetic Derivative | Partial agonist at α7 nAChR, Antagonist at α4β2 nAChR | Cognitive disorders | nih.govmedchemexpress.com |
| DMXB-A (GTS-21) | Synthetic Derivative | Partial agonist at α7 nAChR | Cognitive disorders, inflammation | researchgate.netopenmedicinalchemistryjournal.comnih.gov |
| DMAC | Synthetic Derivative | Functionally selective for α7 nAChR | Research on nAChR subtypes | openmedicinalchemistryjournal.comnih.gov |
Application of this compound in Chemical Probe Development for nAChR Research
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a biological system. mdpi.comnih.gov this compound serves as a valuable chemical probe for the investigation of nicotinic acetylcholine receptors (nAChRs). bath.ac.ukuthscsa.edu
Its utility as a probe stems from its specific pharmacological profile as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 and other nicotinic receptors. targetmol.com This dual-action allows researchers to dissect the distinct physiological and pathological roles of these major nAChR subtypes. For example, Dmab-anabaseine has been used as a tool to investigate the cellular mechanisms that govern the upregulation of nAChRs following chronic exposure to nicotinic agonists. bath.ac.uk
By selectively activating one receptor subtype while blocking another, Dmab-anabaseine helps elucidate the specific contributions of α7 and α4β2 receptors to neuronal signaling pathways. medchemexpress.com This makes it a powerful tool for probing the complex pharmacology of the nicotinic cholinergic system and identifying the roles of specific receptors in health and disease. uthscsa.edu
Table 4: Dmab-anabaseine as a Chemical Probe for nAChR Research
| Application Area | Mechanism of Action as a Probe | Research Question Addressed | Source(s) |
|---|---|---|---|
| Receptor Subtype Differentiation | Selective partial agonism at α7 nAChR and antagonism at α4β2 nAChR | What are the distinct roles of α7 and α4β2 receptors in neuronal circuits? | medchemexpress.comtargetmol.com |
| Receptor Regulation Studies | Used as a chronic agonist treatment | How do different nAChR subtypes upregulate in response to prolonged stimulation? | bath.ac.uk |
| In Vivo Neuropharmacology | Administered in preclinical models to modulate nAChR activity | What is the functional impact of simultaneous α7 activation and α4β2 blockade on cognition? | medchemexpress.comuthscsa.edu |
Advanced Research Avenues and Outstanding Questions
Elucidation of Broader Neurobiological Functions Beyond Cholinergic Modulation
While the interaction of Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21) with nicotinic acetylcholine (B1216132) receptors (nAChRs) is well-documented, its neurobiological effects likely extend beyond simple cholinergic modulation. wikipedia.orgbohrium.com Activation of α7 nAChRs, for which GTS-21 is a selective partial agonist, is known to trigger a cascade of intracellular events due to the receptor's high calcium ion permeability. bohrium.com This suggests that the compound's influence could permeate various signaling pathways, impacting neuronal health and function in multifaceted ways.
Research indicates that GTS-21 exhibits neuroprotective properties against various insults, including those induced by β-amyloid and 6-hydroxydopamine (6-OHDA). bohrium.comnih.gov These protective effects are thought to be mediated, at least in part, by the stimulation of α7 nAChRs on both neurons and glial cells, such as microglia. nih.gov For instance, in a rat model of Parkinson's disease, GTS-21 was found to inhibit dopaminergic neuronal loss and glial activation. nih.gov Furthermore, studies have shown that GTS-21 can attenuate inflammation, a key process in many neurodegenerative diseases. wikipedia.org In animal models, it has been observed to reduce monocyte infiltration in the synovium in a model of rheumatoid arthritis and modulate macrophage activity in septic mice. wikipedia.org
Beyond neuroprotection and anti-inflammatory actions, the broader neurobiological functions may involve the modulation of other neurotransmitter systems. Microdialysis studies have suggested that while GTS-21 does not significantly increase acetylcholine levels in the cortex or hippocampus, it does have some effect on catecholamine levels. bohrium.com The non-neuronal cholinergic system, present in various cells including immune cells, also presents an avenue for the broader effects of Dmab-anabaseine dihydrochloride, potentially influencing inflammatory processes throughout the body. nih.gov Understanding these wider-ranging effects is crucial for a comprehensive picture of the compound's therapeutic potential.
Development of Advanced Preclinical Models for Translational Research
The translation of preclinical findings to clinical success is a significant hurdle in drug development. For this compound, the development of more sophisticated preclinical models is paramount. While rodent models have provided valuable initial data, they often fail to fully replicate the complexity of human neurodegenerative diseases. frontiersin.org
Current research has utilized various animal models to study the effects of GTS-21. These include gerbil models of cerebral ischemia, rat models of Parkinson's disease, and mouse models of Alzheimer's disease and sensory gating deficits. nih.govjst.go.jpcaymanchem.com For example, in gerbils, GTS-21 has shown protective effects against delayed neuronal death induced by ischemia. jst.go.jp In rats, it has demonstrated the ability to improve long-term memory. tocris.com
However, there are noted species differences in the efficacy of GTS-21, particularly concerning its interaction with the human α7 nAChR, where it acts as a weaker partial agonist compared to the rat receptor. bohrium.com This highlights the need for preclinical models that more accurately predict human responses. The use of larger animal models, such as pigs or non-human primates, could offer more translational value due to their greater physiological and genetic similarity to humans. frontiersin.org Additionally, the development of transgenic models that express human α7 nAChRs could provide a more accurate platform for evaluating the efficacy and potency of this compound and its analogs. The use of advanced imaging techniques in these models could further bridge the gap between preclinical and clinical research. frontiersin.org
Integration with Systems Neuroscience and Network Pharmacology
A systems-level understanding of how this compound affects brain function is essential for optimizing its therapeutic use. Systems neuroscience and network pharmacology offer powerful approaches to move beyond a single-target, single-pathway view of drug action. nih.govnih.gov
Nicotinic acetylcholine receptor agonists, as a class, have been shown to modulate large-scale brain networks. nih.gov Neuroimaging studies suggest that these agonists can suppress activity in default-mode network regions while enhancing activity in executive control networks. nih.gov This modulation of brain networks is thought to be a potential mechanism for their cognitive-enhancing effects. nih.gov
Future Directions in Novel Analog Design for Enhanced Potency and Selectivity
The development of novel analogs of anabaseine (B15009) with improved pharmacological properties remains a key area of research. nih.gov The goal is to design compounds with enhanced potency and selectivity for the α7 nAChR, while minimizing off-target effects. mdpi.commdpi.com
The journey from the natural product anabaseine, a broad-spectrum nicotinic agonist, to the more selective DMXBA (GTS-21) illustrates the potential of structural modification. nih.govmdpi.com The addition of a benzylidene substituent to the anabaseine structure was a critical step in achieving functional selectivity for α7 nAChRs. mdpi.com Further research into the structure-activity relationships of anabaseine derivatives is ongoing. wikipedia.org
Computational methods, such as 2D- and 3D-quantitative structure-activity relationship (QSAR) modeling and molecular docking, are valuable tools in this endeavor. mdpi.com These approaches can help to predict how different substituents on the arylidene ring of anabaseine will affect its interaction with the α7 nAChR. mdpi.com For example, the development of (S)-5-ethynyl-anabasine, a novel and more potent agonist on the nematode Asu-ACR-16 receptor, was guided by an understanding of the structures and potencies of existing compounds. nih.gov
Another promising strategy is the development of positive allosteric modulators (PAMs) of the α7 nAChR. researchgate.net PAMs bind to a different site on the receptor than the agonist and can enhance the effects of the endogenous ligand, acetylcholine. researchgate.net This approach may offer a more nuanced modulation of receptor activity and could potentially be used in combination with direct-acting agonists. researchgate.net The ultimate aim is to create a new generation of anabaseine-based therapeutics with superior efficacy and a more favorable side-effect profile for the treatment of complex neurological and psychiatric disorders.
Q & A
Q. What is the molecular mechanism of DMAB-anabaseine dihydrochloride in modulating neuronal acetylcholine receptors (AChRs)?
this compound acts as a partial agonist of neuronal AChRs, particularly targeting α4-containing subtypes. Its mechanism involves binding to the orthosteric site of AChRs, inducing conformational changes that partially activate the receptor, which can be studied via competitive binding assays with radiolabeled ligands like [³H]-epibatidine. Researchers should validate receptor specificity using knockout models or subtype-selective antagonists to distinguish α4-mediated effects from other AChR subtypes .
Q. How should researchers characterize the purity and stability of this compound for experimental use?
Purity (>98%) can be confirmed via HPLC with UV detection (e.g., C18 column, 1 mL/min flow rate, 254 nm wavelength) and mass spectrometry for structural validation . Stability assessments should include accelerated degradation studies under varying pH (4–9), temperature (4°C–37°C), and light exposure. Lyophilized formulations are recommended for long-term storage to prevent hydrolysis .
Q. What are the key physicochemical properties of this compound relevant to in vitro assays?
Key properties include:
- Molecular formula: C₁₉H₂₁N₃·2HCl
- Molecular weight: 364.32 g/mol
- Solubility: Typically soluble in water (>10 mM) and dimethyl sulfoxide (DMSO). Researchers should validate solubility in assay buffers using nephelometry to avoid precipitation artifacts .
Advanced Research Questions
Q. How can researchers optimize this compound concentration to balance receptor activation and desensitization in electrophysiological studies?
Conduct dose-response curves using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing human α4β2 AChRs. Pre-incubate cells with varying concentrations (1 nM–10 µM) and measure peak current amplitudes. Use a Hill equation to determine EC₅₀ and assess desensitization kinetics via repeated agonist application. Pair with calcium imaging in neuronal cultures to correlate functional activation with intracellular signaling .
Q. What methodological approaches resolve contradictions in reported AChR subtype selectivity of this compound?
Discrepancies may arise from differences in receptor subunit composition (e.g., α4β2 vs. α7). Address this by:
- Using heterologous expression systems (e.g., HEK293 cells) to isolate subunit-specific effects.
- Cross-validating results with orthogonal techniques like fluorescence-based FLIPR assays for calcium influx.
- Comparing binding affinity (Kᵢ) across subtypes via competition assays with subtype-specific antagonists (e.g., methyllycaconitine for α7) .
Q. How can researchers evaluate the compound’s safety profile in neuronal cell models given limited toxicity data?
Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) in SH-SY5Y or primary neuronal cultures. Include positive controls (e.g., hydrogen peroxide) and assess apoptosis via caspase-3/7 activity. For acute toxicity, use zebrafish larvae to evaluate behavioral and morphological changes at 24–72 hours post-exposure .
Q. What strategies mitigate batch-to-batch variability in this compound for reproducible experiments?
- Require certificates of analysis (CoA) with HPLC chromatograms and mass spectra for each batch.
- Implement internal quality control using nuclear magnetic resonance (NMR) to confirm structural integrity.
- Standardize stock solution preparation (e.g., sterile filtration, aliquoting) to minimize degradation .
Methodological Notes
- Data Interpretation : Address partial agonist efficacy by normalizing responses to full agonists (e.g., acetylcholine) in dose-response analyses.
- Ecological Impact : Due to a lack of environmental data (e.g., biodegradability, bioaccumulation), adhere to institutional guidelines for chemical waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
